Deoxycytidine diphosphate

Übersicht

Beschreibung

Desoxycytidindiphosphat ist ein Nukleosiddiphosphat. Es ist verwandt mit dem häufigen Nukleinsäure-Cytidintriphosphat, wobei die Hydroxylgruppe am 2'-Kohlenstoff des Pentose-Zuckers im Nukleotid entfernt ist (daher der „Desoxy“-Teil des Namens) und mit einer Phosphorylgruppe weniger als Cytidintriphosphat .

Herstellungsmethoden

Desoxycytidindiphosphat wird durch die Oxidation-Reduktionsreaktion von Cytidin-5'-diphosphocholin synthetisiert, die durch das Vorhandensein von Ribonukleosid-Diphosphat-Reduktase katalysiert wird . Zusätzlich ist Ribonukleosid-Diphosphat-Reduktase in der Lage, an die Bildung von Desoxyribonukleotiden aus Ribonukleotiden zu binden und diese zu katalysieren .

Vorbereitungsmethoden

Deoxycytidine diphosphate is synthesized through the oxidation-reduction reaction of cytidine 5’-diphosphocholine, which is catalyzed by the presence of ribonucleoside-diphosphate reductase . Additionally, ribonucleoside-diphosphate reductase is capable of binding and catalyzing the formation of deoxyribonucleotides from ribonucleotide .

Analyse Chemischer Reaktionen

Desoxycytidindiphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidations-Reduktionsreaktionen: Die Verbindung wird durch eine Oxidations-Reduktionsreaktion synthetisiert, die Cytidin-5'-diphosphocholin und Ribonukleosid-Diphosphat-Reduktase beinhaltet.

Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Ribonukleosid-Diphosphat-Reduktase und Cytidin-5'-diphosphocholin . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Desoxyribonukleotide .

Wissenschaftliche Forschungsanwendungen

Desoxycytidindiphosphat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Desoxycytidindiphosphat übt seine Wirkungen durch die Aktivität von Ribonukleosid-Diphosphat-Reduktase aus, die die Umwandlung von Ribonukleotiden in Desoxyribonukleotide katalysiert . Dieses Enzym spielt eine zentrale Rolle bei der DNA-Biosynthese, indem es Nukleosiddiphosphate zu ihren Desoxyformen reduziert . Die beteiligten molekularen Zielstrukturen und -wege umfassen die Reduktion von Thiolen innerhalb der aktiven Zentren von Ribonukleotidreduktasen .

Wissenschaftliche Forschungsanwendungen

Role in Nucleotide Metabolism

Deoxycytidine diphosphate is a key intermediate in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. It is produced from deoxycytidine monophosphate (dCMP) through the action of deoxycytidine kinase (dCK) and can be phosphorylated to deoxycytidine triphosphate (dCTP), the active form that gets incorporated into DNA.

Chemotherapy Activation

This compound is significant in the activation of several nucleoside analogs used in chemotherapy. These include:

- Gemcitabine : dCK phosphorylates gemcitabine to its active triphosphate form, enhancing its cytotoxic effects against tumors. Studies have shown that increased dCK activity correlates with better therapeutic responses to gemcitabine in various cancer models .

- Clofarabine : Similar mechanisms apply where dCK enhances the phosphorylation of clofarabine, leading to increased cytotoxicity in cancer cells .

Gene Therapy Approaches

Recent research has focused on enhancing dCK expression through gene therapy to improve the efficacy of nucleoside analogs. For instance, transferring the dCK gene into tumor cells has resulted in increased accumulation of active metabolites like dFdCTP, leading to significant tumor growth inhibition .

Molecular Imaging Applications

This compound has been utilized in developing novel imaging techniques for assessing tumor metabolism and drug resistance:

- Chemical Exchange Saturation Transfer (CEST) MRI : This non-invasive imaging method uses deoxycytidine as a probe to visualize dCK activity within tumors. Increased dCK activity correlates with enhanced CEST contrast, allowing for real-time monitoring of tumor responses to chemotherapy .

- Positron Emission Tomography (PET) : New PET probes targeting dCK activity have been developed, enabling visualization of immune responses and tumor dynamics in vivo. These probes help predict treatment outcomes by correlating dCK levels with therapeutic efficacy .

Metabolic Studies

Research into the metabolic pathways involving this compound has revealed its role in regulating cellular responses to various stimuli:

- Impact on Drug Resistance : Low levels of dCK are associated with resistance to nucleoside analogs, making it a potential biomarker for predicting treatment outcomes in cancer therapies .

- Analytical Techniques : Innovative methods using deoxycytidine analogs allow researchers to study the metabolism of nucleosides and their derivatives, providing insights into how these pathways can be manipulated for therapeutic benefit .

Cancer Treatment Efficacy

In clinical trials involving patients with hematologic malignancies, enhanced dCK activity was linked to improved responses to gemcitabine and clofarabine therapies, demonstrating the potential for personalized medicine approaches based on dCK expression levels .

Antimicrobial Research

Emerging studies have also investigated the potential antimicrobial properties of deoxycytidine analogs against resistant bacterial strains, showing promising results that warrant further exploration .

Wirkmechanismus

Deoxycytidine diphosphate exerts its effects through the action of ribonucleoside-diphosphate reductase, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides . This enzyme plays a central role in DNA biosynthesis by reducing nucleoside diphosphates to their deoxy forms . The molecular targets and pathways involved include the reduction of thiols within the active sites of ribonucleotide reductases .

Vergleich Mit ähnlichen Verbindungen

Desoxycytidindiphosphat ähnelt anderen Nukleosiddiphosphaten, wie zum Beispiel:

Cytidindiphosphat: Im Gegensatz zu Desoxycytidindiphosphat hat Cytidindiphosphat eine Hydroxylgruppe am 2'-Kohlenstoff des Pentose-Zuckers.

Desoxyadenosindiphosphat: Diese Verbindung ist ein weiteres Desoxyribonukleotid, enthält aber Adenin anstelle von Cytosin.

Desoxyguanosindiphosphat: Ähnlich wie Desoxycytidindiphosphat, aber es enthält Guanin anstelle von Cytosin.

Die Einzigartigkeit von Desoxycytidindiphosphat liegt in seiner spezifischen Rolle bei der DNA-Biosynthese und seiner Beteiligung an der Reduktion von Cytidindiphosphat zu seiner Desoxyform .

Biologische Aktivität

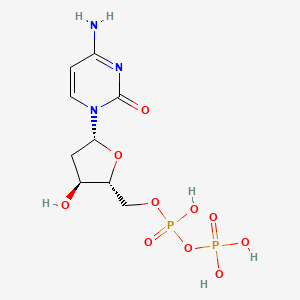

Deoxycytidine diphosphate (dCDP) is a nucleoside diphosphate that plays a crucial role in various biological processes, particularly in nucleic acid metabolism. Its structure, which lacks a hydroxyl group on the 2' carbon of the ribose sugar, distinguishes it from cytidine triphosphate (CTP). This article explores the biological activity of dCDP, including its synthesis, metabolic pathways, and various biological effects supported by research findings and case studies.

Structure and Synthesis

This compound is synthesized from cytidine diphosphate (CDP) through the action of ribonucleotide reductase, which catalyzes the reduction of the 2'-hydroxyl group. This enzyme is pivotal in nucleotide metabolism, facilitating the conversion of ribonucleotides to deoxyribonucleotides necessary for DNA synthesis .

Chemical Structure

- Molecular Formula : C₉H₁₅N₃O₁₀P₂

- Molecular Weight : 307.15 g/mol

Metabolic Role

dCDP serves as a substrate in various enzymatic reactions within human cells and other organisms. It participates in the biosynthesis of nucleotides and plays a role in DNA replication and repair mechanisms. Notably, dCDP can be converted into deoxycytidine triphosphate (dCTP), which is essential for DNA synthesis .

Biological Activities

Research has demonstrated that dCDP exhibits several biological activities:

- Anticancer Properties : Studies have indicated that dCDP may possess anti-cancer activity across various cell lines. For instance, it has been shown to inhibit cell growth in certain deoxyriboside-requiring bacteria, suggesting potential applications in cancer therapy .

- Metabolic Functions : As a metabolite, dCDP is involved in critical metabolic pathways, influencing cellular processes such as lipid biogenesis in Escherichia coli .

- Role in Cellular Signaling : dCDP may also play a role in cellular signaling pathways, although further research is needed to elucidate these mechanisms fully.

Case Studies and Research Findings

- Anticancer Activity :

- Metabolic Pathways :

- Enzymatic Reactions :

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDHDKPUHBLBTL-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027111 | |

| Record name | 2'-Deoxycytidine 5'-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dCDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

800-73-7 | |

| Record name | dCDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=800-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxycytidine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000800737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine 5'-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYCYTIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M07S1BKN37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dCDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.